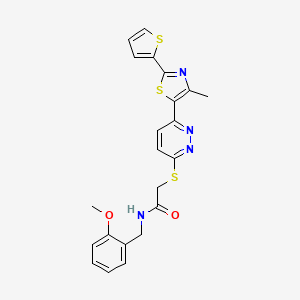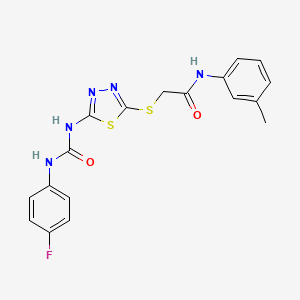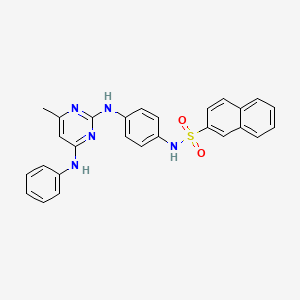
N-(2-methoxybenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in drug discovery, as it combines various structural features that can influence biological activity.
N-(2-methoxybenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide: is a complex organic compound with a long name, but let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar compounds with thiazole and pyridazine moieties are often synthesized via multistep processes.
- Industrial production methods would likely involve optimization of existing synthetic routes, scalability, and purification techniques.
Chemical Reactions Analysis
Oxidation: The thioacetamide group could undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the thiazole or pyridazine rings could yield corresponding saturated derivatives.
Substitution: The benzyl group could be substituted with other functional groups.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: The products would vary based on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore derivatives of this compound for potential drug candidates, especially if they target specific receptors or enzymes.
Biological Studies: Investigating its effects on cellular pathways, toxicity, and interactions with proteins.
Industry: If the compound has desirable properties (e.g., stability, solubility), it could find applications in materials science or agrochemicals.
Mechanism of Action
- Without specific data, we can only speculate. understanding the compound’s structure and potential targets (e.g., enzymes, receptors) would be crucial.
- It might act as an enzyme inhibitor, modulate signaling pathways, or affect gene expression.
Comparison with Similar Compounds
- Similar compounds include thiazole-containing drugs (e.g., thiamine) and pyridazine derivatives (used in agrochemicals).
Uniqueness: The combination of thiazole, pyridazine, and thioacetamide groups in this compound sets it apart.
Remember that this information is based on general knowledge, and specific studies on this exact compound may provide more insights
Properties
Molecular Formula |
C22H20N4O2S3 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20N4O2S3/c1-14-21(31-22(24-14)18-8-5-11-29-18)16-9-10-20(26-25-16)30-13-19(27)23-12-15-6-3-4-7-17(15)28-2/h3-11H,12-13H2,1-2H3,(H,23,27) |
InChI Key |
KJGIFHGOSCRSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242729.png)
![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline](/img/structure/B11242736.png)
![2-({2-Oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11242740.png)
![1-{3-[(4-Methoxyphenyl)methyl]-6-(4-methylphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one](/img/structure/B11242755.png)
![4-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzenesulfonamide](/img/structure/B11242758.png)
![1,1'-[6-(4-fluorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one](/img/structure/B11242767.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11242775.png)

![2-cyclopentyl-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)acetamide](/img/structure/B11242789.png)

![N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-5-[(2-methylpropanoyl)amino]-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11242794.png)
![4-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242800.png)
![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-3-phenylpropanamide](/img/structure/B11242807.png)

